molecular formula C18H22BrNO B14187307 8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline CAS No. 922528-40-3

8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline

Cat. No.: B14187307
CAS No.: 922528-40-3
M. Wt: 348.3 g/mol
InChI Key: PMRFLMHNANEYRU-UHFFFAOYSA-N
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Description

8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods often employ green chemistry principles to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized quinoline derivatives with potential biological activities.

Scientific Research Applications

8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar compounds to 8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline include other quinoline derivatives such as:

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

922528-40-3

Molecular Formula

C18H22BrNO

Molecular Weight

348.3 g/mol

IUPAC Name

8-bromo-4-(3-ethoxypropyl)-2,3-dihydro-1H-benzo[f]quinoline

InChI

InChI=1S/C18H22BrNO/c1-2-21-12-4-11-20-10-3-5-17-16-8-7-15(19)13-14(16)6-9-18(17)20/h6-9,13H,2-5,10-12H2,1H3

InChI Key

PMRFLMHNANEYRU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1CCCC2=C1C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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